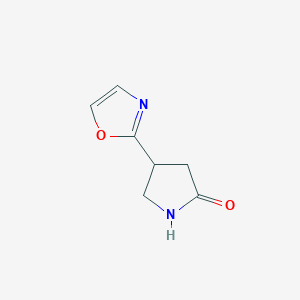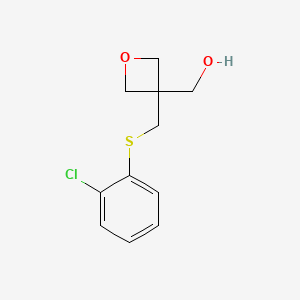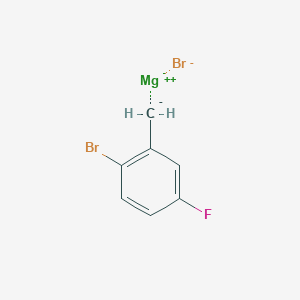
2-Bromo-5-fluorobenzylmagnesium bromide, 0.25 M in 2-MeTHF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-fluorobenzylmagnesium bromide, 0.25 M in 2-methyltetrahydrofuran, is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. This compound is particularly valuable due to its reactivity and ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-5-fluorobenzylmagnesium bromide is typically prepared by reacting 2-bromo-5-fluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Time: Several hours to ensure complete reaction
Catalyst: Iodine or a small amount of the Grignard reagent itself to initiate the reaction
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-5-fluorobenzylmagnesium bromide follows a similar synthetic route but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control
Continuous monitoring: To ensure the reaction proceeds to completion
Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-fluorobenzylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols
Nucleophilic substitution: Reacts with alkyl halides to form new carbon-carbon bonds
Coupling reactions: Participates in cross-coupling reactions such as the Kumada coupling
Common Reagents and Conditions
Reagents: Carbonyl compounds, alkyl halides, transition metal catalysts (e.g., palladium, nickel)
Conditions: Inert atmosphere, controlled temperature, and sometimes the presence of a base to neutralize any acidic by-products
Major Products
Alcohols: Formed from the reaction with carbonyl compounds
Alkanes: Formed from nucleophilic substitution reactions
Biaryl compounds: Formed from coupling reactions
Applications De Recherche Scientifique
2-Bromo-5-fluorobenzylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals
Biology: Preparation of biologically active compounds for drug discovery and development
Medicine: Synthesis of intermediates for active pharmaceutical ingredients (APIs)
Industry: Production of fine chemicals, polymers, and materials science research
Mécanisme D'action
The mechanism of action of 2-Bromo-5-fluorobenzylmagnesium bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved include:
Carbonyl compounds: The Grignard reagent adds to the carbonyl carbon, forming an alkoxide intermediate, which is then protonated to yield an alcohol
Alkyl halides: The Grignard reagent displaces the halide ion, forming a new carbon-carbon bond
Comparaison Avec Des Composés Similaires
2-Bromo-5-fluorobenzylmagnesium bromide can be compared with other similar Grignard reagents, such as:
Phenylmagnesium bromide: Used for similar nucleophilic addition reactions but lacks the fluorine and bromine substituents
Methylmagnesium bromide: A simpler Grignard reagent used for forming carbon-carbon bonds but with different reactivity due to the absence of aromatic and halogen substituents
2-Chloro-5-fluorobenzylmagnesium bromide: Similar structure but with chlorine instead of bromine, leading to different reactivity and selectivity in reactions
The uniqueness of 2-Bromo-5-fluorobenzylmagnesium bromide lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in organic synthesis.
Propriétés
IUPAC Name |
magnesium;1-bromo-4-fluoro-2-methanidylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF.BrH.Mg/c1-5-4-6(9)2-3-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRAGLASKJXAHQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)F)Br.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B14890741.png)
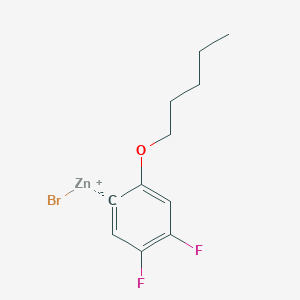
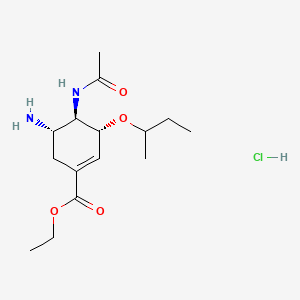
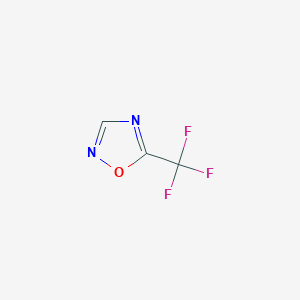
![6-Bromo-4-chloropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14890762.png)
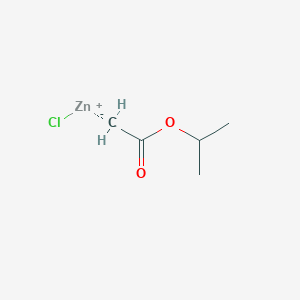
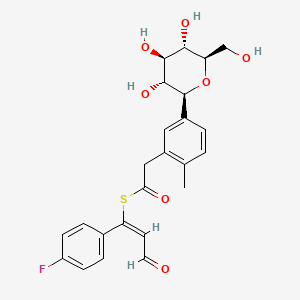
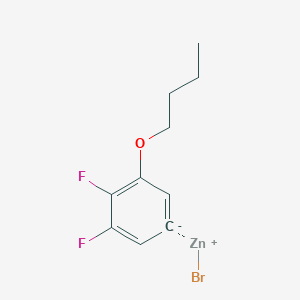
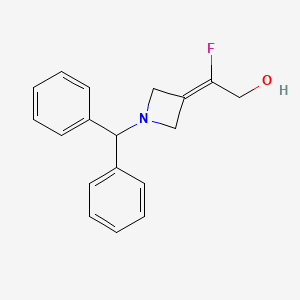
![6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890801.png)

